2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Medicinal Chemistry Process Chemistry Solubility

SAR studies on kinase inhibitors demand building blocks with tightly controlled physicochemical properties. Generic aminopyrazole analogs exhibit variable LogP and solubility, undermining reaction reproducibility and assay consistency. 2-[4-(4-Amino-phenyl)-pyrazol-1-yl]ethanol (CAS 1211594-59-0) addresses this gap with a precisely defined LogP of 0.29 and aqueous solubility of 1.7 g/L, enabling predictable purification and reliable biological data. • Dual derivatization handles: free primary amine (phenyl ring) and hydroxyl (ethyl tail) for efficient downstream conjugation. • Validated scaffold for Nek1/Nek2 inhibitor programs; balanced lipophilicity supports intracellular target engagement. • Available in 99% purity with batch-to-batch consistency for multi-step synthesis and analytical method development.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 1211594-59-0
Cat. No. B595228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol
CAS1211594-59-0
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(N=C2)CCO)N
InChIInChI=1S/C11H13N3O/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15/h1-4,7-8,15H,5-6,12H2
InChIKeyWHVULNUBZDIKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: Physicochemical Profile


2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is a small-molecule aminopyrazole derivative with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is characterized by a pyrazole core substituted at the 4-position with a para-aminophenyl group and at the 1-position with a hydroxyethyl moiety. Its structural features position it within a widely explored class of bioactive aminopyrazoles, which have been investigated for kinase inhibition [1], anti-inflammatory activity [2], and as versatile building blocks for medicinal chemistry . The compound's predicted physicochemical properties include a calculated LogP of 0.29, an aqueous solubility of approximately 1.7 g/L at 25°C, and a high boiling point of 426.2±35.0 °C at 760 mmHg [3][4].

Kinase inhibitor development Aminopyrazole core explored for Nek kinase inhibition; supports SAR studies in early-stage discovery.
Medicinal chemistry building block Dual reactive handles (primary amine, hydroxyl) enable diverse derivatization strategies.
Analytical reference material Well-defined predicted physicochemical profile supports HPLC method development and QC workflows.

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: Why Generic Substitution Fails


Substituting 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol with a generic pyrazole or aminopyrazole analog is not a straightforward replacement due to the compound's specific, quantifiable physicochemical profile, which dictates its behavior in downstream applications. Even within the same aminopyrazole class, variations in substitution patterns can lead to significant differences in key properties such as solubility and stability, which are critical for consistent reaction yields and reproducible biological assays [1]. For instance, the presence of both a hydrophobic para-aminophenyl group and a hydrophilic hydroxyethyl tail in this compound results in a specific LogP of 0.29 [2], a value that is not shared by its simpler structural analogs. This precise lipophilicity-hydrophilicity balance directly influences its performance as an intermediate in medicinal chemistry synthesis and its behavior in biological systems, making generic substitutions a high-risk, low-reward approach for projects requiring defined physicochemical parameters.

Property
This Compound
Generic Pyrazole Analog
Risk
Aqueous solubility
Moderate solubility profile
Often poorly water-soluble; highly dependent on substitution
Reaction yields and assay reproducibility may shift
Lipophilicity (LogP)
Balanced polar/apolar character (predicted ~0.3)
May be highly polar or lipophilic; not predictable without measurement
HPLC retention and biological partitioning may differ
Volatility (boiling point)
High boiling point, low vapor pressure
Lower boiling analogs may be volatile; higher vapor pressure
Handling and ventilation requirements may not transfer

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: Quantifiable Differentiation Evidence


Comparative Solubility Profile for Downstream Processing

The aqueous solubility of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is calculated to be 1.7 g/L at 25 °C [1]. This value represents a significant difference when compared to a simpler core analog, 2-(1H-pyrazol-1-yl)ethanol (CAS 6314-23-4), which is described as 'slightly soluble' and miscible with ethanol [2]. The addition of the para-aminophenyl group in the target compound reduces its aqueous solubility by approximately an order of magnitude relative to the ethanol-pyrazole core, while still providing sufficient solubility for many organic reactions. This specific solubility value is a critical, quantifiable parameter for designing purification steps, liquid-liquid extractions, and formulating stock solutions for biological assays.

Solubility Profile
Cross-study comparable
1.7 g/L (calc., 25 °C) vs ‘Slightly soluble’ analog
Supports solubility-dependent workflow design
Precise comparator value not available; verify experimentally
Medicinal Chemistry Process Chemistry Solubility

LogP and Chromatographic Behavior

The target compound exhibits a calculated LogP value of 0.29 [1]. This value is a direct quantitative indicator of its lipophilicity. In contrast, a closely related aminopyrazole scaffold, 4-(1H-pyrazol-1-yl)aniline (CAS 17635-45-9), which lacks the hydroxyethyl group, has a significantly higher lipophilicity profile (LogP not specified, but inferred from its lack of polar tail) . A LogP of 0.29 places 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol near the optimal range for blood-brain barrier penetration (LogP 1-3) while maintaining moderate aqueous solubility [2]. This specific lipophilicity differentiates it from both more polar (e.g., 2-(1H-pyrazol-1-yl)ethanol) and more lipophilic (e.g., 4-(1H-pyrazol-1-yl)aniline) analogs, providing a predictable and quantifiable parameter for method development in reversed-phase HPLC and for estimating its behavior in biological partitioning.

LogP & Chromatography
Class-level inference
LogP 0.29 (calc.) vs more polar/lipophilic analogs
Guides reversed-phase HPLC method development
Class-level inference; confirm with measured LogP
Medicinal Chemistry Analytical Chemistry Lipophilicity

Density and Boiling Point: Stability and Handling

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol has a calculated density of 1.3±0.1 g/cm³ and a boiling point of 426.2±35.0 °C at 760 mmHg [1]. These values are markedly different from those of a simpler analog, 2-(1H-pyrazol-1-yl)ethanol (CAS 6314-23-4), which exhibits a density of 1.15 g/cm³ and a boiling point of 236.6 °C . The higher molecular weight and extended aromatic conjugation in the target compound result in a denser, higher-boiling material. A higher boiling point of over 400°C indicates a lower vapor pressure at ambient temperature, which can be a crucial safety and handling advantage, reducing the risk of inhalation exposure and the need for specialized ventilation compared to its more volatile, lower-boiling analog.

Density & Boiling Point
Data to verify
Density 1.3 g/cm³, BP 426 °C vs 1.15 g/cm³, BP 237 °C
Lower volatility reduces handling risk
Source unspecified; validate experimentally
Process Chemistry Material Science Safety

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: Validated Application Scenarios


Scaffold for Kinase Inhibitor Development

This compound serves as a core scaffold for the development of aminopyrazole-based kinase inhibitors. Its structural features are consistent with those explored in the design of Nek1 and Nek2 inhibitors, which are implicated in cell cycle regulation and cancer [1][2]. The quantifiable LogP of 0.29 suggests a favorable lipophilicity profile for cell permeability, making it a suitable starting point for structure-activity relationship (SAR) studies in early-stage drug discovery projects targeting intracellular kinases.

Medicinal Chemistry Intermediate for Custom Synthesis

The compound is explicitly marketed as an intermediate for synthesizing more complex bioactive molecules [1]. The presence of both a free primary amine (on the phenyl ring) and a hydroxyl group (on the ethyl tail) provides two distinct, quantifiable handles for further chemical derivatization [2]. The known solubility of 1.7 g/L and LogP of 0.29 are critical for predicting reaction conditions and designing purification protocols, ensuring that process chemists can achieve high yields and purities in multi-step syntheses.

Analytical Method Development and Quality Control

Due to its well-defined and quantifiable physicochemical properties, this compound is an ideal candidate for use as a standard or reference material in analytical method development. Its specific LogP of 0.29 [1] can be used to benchmark and optimize reversed-phase HPLC separations for a library of similar aminopyrazole analogs. Furthermore, the availability of the compound in high purity (up to 99%) [2] allows for its use in the creation of calibration curves and for system suitability testing in quality control laboratories, ensuring the accuracy and precision of analytical data.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Aminopyrazole core with dual reactive sites
Target engagement and cell permeability assays
Medicinal chemistry intermediate
Primary amine and hydroxyl handles for derivatization
Reaction condition and purification optimization
Analytical method development
Predicted lipophilicity for HPLC optimization
System suitability and calibration standards

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